Cas no 1805576-58-2 (Ethyl 2-bromo-6-chloro-3-cyanobenzoate)
Ethyl 2-bromo-6-chloro-3-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-6-chloro-3-cyanobenzoate
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- Inchi: 1S/C10H7BrClNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3
- InChI Key: UWZCKBSMCUIQHD-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC=C(C=1C(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 3.2
- Topological Polar Surface Area: 50.1
Ethyl 2-bromo-6-chloro-3-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016678-1g |
Ethyl 2-bromo-6-chloro-3-cyanobenzoate |
1805576-58-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-bromo-6-chloro-3-cyanobenzoate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Ethyl 2-bromo-6-chloro-3-cyanobenzoate
Ethyl 2-bromo-6-chloro-3-cyanobenzoate: A Comprehensive Overview
Ethyl 2-bromo-6-chloro-3-cyanobenzoate, identified by the CAS number 1805576-58-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester functional group combined with substituents such as bromine, chlorine, and cyano groups. These substituents contribute to its versatile chemical properties, making it a valuable molecule for various applications.
The synthesis of Ethyl 2-bromo-6-chloro-3-cyanobenzoate involves a series of carefully designed reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to optimize reaction conditions, reducing production time and enhancing yield. These innovations highlight the compound's importance in modern chemical synthesis.
One of the most notable applications of Ethyl 2-bromo-6-chloro-3-cyanobenzoate is in the development of advanced materials. The compound serves as a precursor for generating functional polymers and nanoparticles. For instance, studies have demonstrated its potential in creating stimuli-responsive materials that exhibit reversible changes in properties under external stimuli such as temperature or pH. These materials hold promise for applications in drug delivery systems and smart sensors.
In addition to its role in materials science, Ethyl 2-bromo-6-chloro-3-cyanobenzoate has shown potential in pharmacology. The compound's structure allows for interactions with biological systems, making it a candidate for drug design. Recent research has focused on its ability to modulate enzyme activity and cellular signaling pathways. Preclinical studies have indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties, warranting further investigation.
The electronic properties of Ethyl 2-bromo-6-chloro-3-cyanobenzoate make it an attractive candidate for use in organic electronics. Its ability to act as an electron acceptor or donor in conjugated systems has been explored in the context of organic photovoltaics and light-emitting diodes (OLEDs). Researchers have reported enhanced charge transport properties when this compound is incorporated into polymer blends, suggesting its utility in next-generation electronic devices.
From an environmental perspective, understanding the fate and behavior of Ethyl 2-bromo-6-chloro-3-cyanobenzoate in natural systems is crucial. Studies have examined its biodegradation pathways under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize this compound efficiently. This knowledge is essential for assessing its environmental impact and developing strategies for waste management.
Looking ahead, the continued exploration of Ethyl 2-bromo-6-chloro-3-cyanobenzoate is expected to uncover new applications and deepen our understanding of its chemical behavior. Collaborative efforts between chemists, material scientists, and biologists will be instrumental in harnessing its full potential while ensuring sustainable practices.
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